molecular formula C4H5Br2NS B2626940 5-Bromothiophen-3-amine hydrobromide CAS No. 2173992-08-8

5-Bromothiophen-3-amine hydrobromide

Cat. No.: B2626940
CAS No.: 2173992-08-8
M. Wt: 258.96
InChI Key: PFLQHZKOOOGAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromothiophen-3-amine hydrobromide is a chemical compound with the molecular formula C4H5Br2NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position and an amine group at the 3-position of the thiophene ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothiophen-3-amine hydrobromide typically involves the bromination of thiophene followed by amination. One common method is the bromination of thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position. The resulting bromothiophene is then subjected to amination using ammonia or an amine source under suitable conditions to yield 5-Bromothiophen-3-amine. The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination and amination steps are carefully controlled to minimize side reactions and impurities. The final product is purified through crystallization or other suitable methods to obtain the hydrobromide salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophen-3-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromothiophen-3-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromothiophen-3-amine hydrobromide depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use .

Comparison with Similar Compounds

5-Bromothiophen-3-amine hydrobromide can be compared with other similar compounds, such as:

    5-Chlorothiophen-3-amine: Similar structure but with a chlorine atom instead of bromine.

    5-Iodothiophen-3-amine: Contains an iodine atom at the 5-position.

    3-Amino-2-bromothiophene: The amine group is at the 3-position, but the bromine atom is at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

IUPAC Name

5-bromothiophen-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS.BrH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRWDDRLFATMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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